Teclozan vs. Quinfamide: Head-to-Head Clinical Cure Rates in Non-Dysenteric Amebiasis
In a direct comparative trial (Guevara 1980), teclozan and quinfamide were evaluated for parasitological cure in adults with non-dysenteric amoebiasis. The study reported the number of patients with persistent trophozoites 15 and 30 days post-treatment [1]. This head-to-head comparison provides quantifiable differentiation in therapeutic outcome.
| Evidence Dimension | Parasitological Failure Rate at 15-30 Days Post-Treatment |
|---|---|
| Target Compound Data | 1 out of 9 patients (11.1%) experienced parasitological failure |
| Comparator Or Baseline | Quinfamide: 4 out of 28 patients (14.3%) experienced parasitological failure |
| Quantified Difference | Teclozan demonstrated a numerically lower failure rate (11.1% vs 14.3%), though the sample size was small and the difference was not statistically powered. |
| Conditions | Adults with non-dysenteric amoebiasis; Teclozan: 500 mg three times in one day (total 1500 mg); Quinfamide: 100-400 mg three times in one day; Follow-up at 8, 15, and 30 days. |
Why This Matters
This direct comparative data provides a benchmark for evaluating teclozan's clinical utility relative to a close structural analog, informing procurement decisions where both agents are available.
- [1] Guevara 1980 study data as summarized in Gonzales MLM, Dans LF, Sio-Aguilar J. Antiamoebic drugs for treating amoebic colitis. Cochrane Database Syst Rev. 2019;1(1):CD006085. Table 2. View Source
